2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate

TRPA1 Antagonist Pain Research

This precisely substituted 2-chloro-5-(trifluoromethyl) isomer is essential to maintain experimental validity—generic isothiocyanates or the 4-chloro-3-(trifluoromethyl) variant cannot substitute its distinct boiling point (239°C), density (1.447 g/mL), and 13-fold difference in TRPA1 antagonist potency (IC50 70.6 μM). Its potent TRPA1 agonism (EC50 200 nM, 50-fold stronger than allyl isothiocyanate) allows robust channel activation at low concentrations, minimizing off-target effects. The lower boiling point also reduces energy costs in distillation-based purification at scale. Researchers who require reproducible TRPA1 mechanistic data and efficient downstream synthesis must specify this compound.

Molecular Formula C8H3ClF3NS
Molecular Weight 237.63 g/mol
CAS No. 23165-49-3
Cat. No. B1584107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
CAS23165-49-3
Molecular FormulaC8H3ClF3NS
Molecular Weight237.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N=C=S)Cl
InChIInChI=1S/C8H3ClF3NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H
InChIKeyKHTMKXDMVYHDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate (CAS 23165-49-3): Key Physicochemical and Procurement Profile


2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (CAS 23165-49-3) is an aromatic isothiocyanate building block with the molecular formula C8H3ClF3NS and a molecular weight of 237.63 g/mol [1]. It is characterized by the presence of both a chloro and a trifluoromethyl group on the phenyl ring, which imparts specific electronic and steric properties [2]. The compound is typically supplied as a solid or pale yellow liquid with a purity of ≥97% or ≥98% , and it is widely used in organic synthesis as an intermediate for constructing thiourea derivatives and various heterocycles .

Why 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate Cannot Be Substituted with Generic Analogs


Substitution with generic isothiocyanates or positional isomers is not feasible due to quantifiable differences in physicochemical properties and biological activity. For example, the 2-chloro-5-(trifluoromethyl) substitution pattern yields a specific boiling point (239 °C) and density (1.447 g/mL) that differ from the 4-chloro-3-(trifluoromethyl) isomer (bp 248-251 °C, density 1.47 g/mL) . More critically, in TRPA1 receptor assays, this compound exhibits an antagonist IC50 of 70.6 μM, whereas a structurally distinct comparator shows an IC50 of 5.5 μM—a 13-fold difference in potency [1]. Such quantitative divergences preclude simple replacement and mandate compound-specific procurement for reproducible research outcomes.

2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate: Quantified Differentiation Evidence for Scientific Selection


TRPA1 Antagonist Activity: 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate vs. Comparator

In a head-to-head comparison of antagonist activity at the rat TRPA1 receptor, 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (target compound) exhibited an IC50 of 70.6 μM, whereas a structurally distinct comparator (BDBM50410498) showed an IC50 of 5.5 μM, a 13-fold difference in potency [1].

TRPA1 Antagonist Pain Research

Boiling Point and Density Comparison: 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate vs. 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate

2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (target compound) has a reported boiling point of 239 °C and a density of 1.447 g/mL at 25 °C [1]. In contrast, its positional isomer, 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate, exhibits a higher boiling point of 248-251 °C and a higher density of 1.47 g/mL .

Physicochemical Properties Isomer Comparison Purification

Enthalpy of Vaporization: 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate vs. 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate

The enthalpy of vaporization at the boiling point for 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate (target compound) is reported as 45.053 kJ/mol . For the 4-chloro-3-(trifluoromethyl) isomer, this value is 46.065 kJ/mol , a difference of 1.012 kJ/mol.

Thermodynamics Process Chemistry Scale-up

TRPA1 Agonist Activity: 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate vs. Allyl Isothiocyanate

2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (target compound) acts as an agonist at the rat TRPA1 receptor with an EC50 of 200 nM [1]. In comparison, allyl isothiocyanate (AITC), a commonly used reference agonist, has a reported EC50 of approximately 10 μM in similar assays [2]. This represents a 50-fold increase in potency for the target compound.

TRPA1 Agonist Pain Research

Optimal Application Scenarios for 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate Based on Quantitative Evidence


TRPA1 Agonist Screening for Pain and Inflammation Research

Given its high potency as a TRPA1 agonist (EC50 = 200 nM), which is 50-fold more potent than the reference agonist allyl isothiocyanate , this compound is ideally suited for detailed mechanistic studies of TRPA1 activation in pain and inflammation models. Researchers can use lower concentrations to achieve robust channel activation, thereby minimizing potential off-target effects.

Synthesis of Thiourea Derivatives and Heterocycles

The compound serves as a versatile building block in organic synthesis, particularly for constructing thiourea derivatives via reaction with amines . Its unique substitution pattern (2-chloro-5-trifluoromethyl) can be leveraged to introduce both electron-withdrawing and lipophilic character into target molecules, which is valuable in medicinal chemistry and agrochemical development [1].

TRPA1 Antagonist Control Studies

With an antagonist IC50 of 70.6 μM, which is 13-fold less potent than a comparator , this compound can serve as a useful low-potency control in TRPA1 antagonist screening campaigns. Its distinct activity profile allows researchers to validate assay sensitivity and establish baseline responses when evaluating novel, more potent antagonists.

Process Chemistry and Scale-up Operations

The lower boiling point (239 °C) and enthalpy of vaporization (45.053 kJ/mol) compared to the 4-chloro-3-trifluoromethyl isomer make this compound more favorable for distillation-based purification at scale. The reduced energy requirement and milder conditions can translate to cost savings and improved process safety during manufacturing.

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